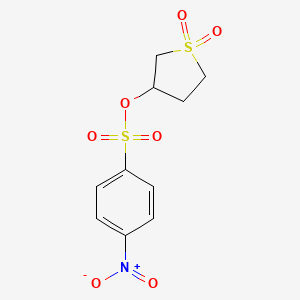![molecular formula C24H23N5O3S2 B11978470 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11978470.png)
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(5-metiltiofen-2-il)metilideno]acetohidrazida es un complejo compuesto orgánico que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol, un grupo sulfanil y una porción de hidrazida.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(5-metiltiofen-2-il)metilideno]acetohidrazida típicamente implica múltiples pasos. El proceso comienza con la preparación del anillo de triazol, seguido de la introducción del grupo sulfanil y la porción de hidrazida. Los reactivos comunes utilizados en estas reacciones incluyen hidrato de hidrazina, tiourea y varios aldehídos. Las condiciones de reacción a menudo implican reflujo en solventes como etanol o metanol .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como el uso de equipos y reactivos de grado industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(5-metiltiofen-2-il)metilideno]acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanil puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: La porción de hidrazida puede reducirse para formar aminas correspondientes.
Sustitución: El anillo de triazol puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas controladas y solventes específicos .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de la vía de reacción específica. Por ejemplo, la oxidación del grupo sulfanil puede producir sulfóxidos o sulfonas, mientras que la reducción de la porción de hidrazida puede producir aminas.
Aplicaciones Científicas De Investigación
2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(5-metiltiofen-2-il)metilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química medicinal: Este compuesto ha mostrado potencial como agente antimicrobiano y anticancerígeno debido a su capacidad de interactuar con objetivos biológicos.
Ciencia de materiales: Su estructura única lo convierte en un candidato para su uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios biológicos: Se puede utilizar como una sonda para estudiar varias vías bioquímicas e interacciones.
Mecanismo De Acción
El mecanismo de acción de 2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(5-metiltiofen-2-il)metilideno]acetohidrazida implica su interacción con objetivos moleculares específicos. El anillo de triazol y el grupo sulfanil pueden formar enlaces de hidrógeno y otras interacciones con enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. La porción de hidrazida también puede participar en reacciones redox, lo que influye aún más en la actividad biológica del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[5-(4-clorofenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,5-dimetoxi fenil)metilideno]acetohidrazida
- N’-[(E)-(3,4-dimetoxi fenil)metilideno]-2-{[5-(4-metoxi fenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
Unicidad
Lo que diferencia a 2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(5-metiltiofen-2-il)metilideno]acetohidrazida de compuestos similares es su combinación específica de grupos funcionales. La presencia de los grupos 3,4-dimetoxi fenil y 5-metiltiofen-2-il proporciona propiedades electrónicas y estéricas únicas, que pueden influir en su reactividad e interacciones con objetivos biológicos.
Propiedades
Fórmula molecular |
C24H23N5O3S2 |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H23N5O3S2/c1-16-9-11-19(34-16)14-25-26-22(30)15-33-24-28-27-23(29(24)18-7-5-4-6-8-18)17-10-12-20(31-2)21(13-17)32-3/h4-14H,15H2,1-3H3,(H,26,30)/b25-14+ |
Clave InChI |
ALWMRUFUSKOEGY-AFUMVMLFSA-N |
SMILES isomérico |
CC1=CC=C(S1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
SMILES canónico |
CC1=CC=C(S1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-Ethyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978387.png)

![(2E)-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11978389.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11978402.png)
![Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate](/img/structure/B11978410.png)
![methyl 4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11978420.png)
![N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11978429.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11978433.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11978439.png)
![3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11978443.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4-phenyl-1-piperazinamine](/img/structure/B11978451.png)



